5-Benzyl-2-(4-bromophenyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine
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Overview
Description
5-Benzyl-2-(4-bromophenyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazole derivatives are known for their diverse pharmacological activities, including antileishmanial and antimalarial properties . This compound’s unique structure makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-2-(4-bromophenyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine typically involves a multi-step process. One common method is the cyclization of appropriate hydrazine derivatives with substituted alkynes or alkenes. For instance, a silver-mediated [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes can be employed . Another approach involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride, followed by in situ oxidation using bromine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-2-(4-bromophenyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like bromine or oxygen in the presence of a catalyst.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst.
Substitution: The bromine atom in the compound can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Common Reagents and Conditions
Oxidation: Bromine, oxygen, and catalysts like silver or copper.
Reduction: Hydrogen gas and metal catalysts such as palladium or platinum.
Substitution: Organolithium or Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted pyrazole derivatives .
Scientific Research Applications
5-Benzyl-2-(4-bromophenyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antileishmanial and antimalarial activities.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Benzyl-2-(4-bromophenyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine involves its interaction with specific molecular targets. For instance, it has been shown to exhibit potent antileishmanial activity by binding to the active site of the enzyme Lm-PTR1, leading to inhibition of the enzyme’s function . This interaction disrupts the metabolic pathways of the parasite, ultimately leading to its death.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
- Pyrazoloquinolines
Uniqueness
5-Benzyl-2-(4-bromophenyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine is unique due to its specific structural features, such as the presence of a benzyl group and a bromophenyl group. These structural elements contribute to its distinct pharmacological properties and make it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H17BrN4 |
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Molecular Weight |
369.3 g/mol |
IUPAC Name |
5-benzyl-2-(4-bromophenyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-3-amine |
InChI |
InChI=1S/C18H17BrN4/c19-14-6-8-15(9-7-14)23-18(20)16-11-22(12-17(16)21-23)10-13-4-2-1-3-5-13/h1-9H,10-12,20H2 |
InChI Key |
LAOCZOJQQOFZMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(N(N=C2CN1CC3=CC=CC=C3)C4=CC=C(C=C4)Br)N |
Origin of Product |
United States |
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